1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
51026-30-3 |
|---|---|
Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChI Key |
FHGMHELGXQMEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CSCCO)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1 2 Hydroxyethyl Sulfanyl Dodecan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of the target molecule suggests several possible disconnections. The most logical and strategic disconnections involve the carbon-sulfur bond of the thioether and the carbon-oxygen bond of the secondary alcohol.
A primary retrosynthetic disconnection of the C1-S bond points to two key synthons: a 1,2-difunctionalized dodecane (B42187) and a sulfur nucleophile. The most effective precursor is identified as 1,2-epoxydodecane (B1583528). This electrophilic three-membered ring is primed for nucleophilic attack at the sterically less hindered C1 position, which would concurrently establish the thioether at C1 and the hydroxyl group at C2. The corresponding sulfur nucleophile is the thiolate of 2-mercaptoethanol (B42355).
This leads to the following retrosynthetic pathway:
Target: 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-ol
Disconnection (C1-S): Leads to 1,2-epoxydodecane and 2-mercaptoethanol.
Further Disconnection: 1,2-epoxydodecane can be disconnected to its parent alkene, 1-dodecene (B91753).
This pathway is advantageous as the epoxide ring-opening is a highly efficient and regioselective reaction that installs both required functional groups in a single, predictable step.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, the most promising synthetic pathway involves the nucleophilic ring-opening of an epoxide. However, other strategies can also be considered.
The formation of the thioether bond is the cornerstone of the synthesis. Several strategies can be employed:
Epoxide Ring-Opening (Thiolysis): This is the most direct approach. The reaction involves treating 1,2-epoxydodecane with 2-mercaptoethanol in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the C1 carbon of the epoxide in an SN2 fashion. rsc.orgrsc.orgnih.gov This reaction is highly regioselective, yielding the desired 1,2-hydroxythioether. nih.govchemistrysteps.com
Nucleophilic Substitution: A third pathway could involve the reaction of a pre-functionalized dodecane, such as 1-bromo-dodecan-2-ol, with the thiolate of 2-mercaptoethanol. This classic SN2 reaction would also form the desired thioether linkage.
The C2 carbon in this compound is a stereocenter. Achieving stereocontrol is a critical aspect of a sophisticated synthesis.
The key to a stereoselective synthesis lies in using an enantiomerically pure starting material. By employing an asymmetric epoxidation method to convert 1-dodecene into a chiral 1,2-epoxydodecane, the stereochemistry of the final product can be precisely controlled. The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes like 1-dodecene, using a chiral manganese-salen complex as a catalyst. wikipedia.orgorganic-chemistry.orgopenochem.org
Since the subsequent base-catalyzed ring-opening of the epoxide by the thiolate occurs via a stereospecific SN2 mechanism, the reaction proceeds with inversion of configuration at the C1 center. This directly translates the stereochemistry of the epoxide precursor to the final alcohol product at C2.
The introduction of the 2-hydroxyethyl group is accomplished by selecting 2-mercaptoethanol as the sulfur nucleophile. This readily available reagent contains the required structural motif. 2-Mercaptoethanol is produced industrially by the reaction of ethylene (B1197577) oxide with hydrogen sulfide, often catalyzed by thiodiglycol (B106055) or zeolites. wikipedia.orggoogle.comgoogle.com By using this precursor, the hydroxyethyl (B10761427) moiety is incorporated directly during the key thioether-forming step.
Optimization of Reaction Conditions and Yields
For the proposed optimal route—the base-catalyzed ring-opening of 1,2-epoxydodecane with 2-mercaptoethanol—several parameters can be optimized to maximize yield and purity. These include the choice of base, solvent, temperature, and reaction time.
A systematic study could involve varying these conditions as outlined in the table below.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N | CH₂Cl₂ | 25 | 24 | 65 |
| 2 | DBU | CH₂Cl₂ | 25 | 8 | 85 |
| 3 | NaOH (aq) | EtOH/H₂O | 50 | 6 | 92 |
| 4 | K₂CO₃ | DMF | 25 | 12 | 88 |
| 5 | NaOH (aq) | EtOH/H₂O | 25 | 12 | 89 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, stronger bases like NaOH in a protic solvent system (Entry 3) could lead to higher yields and faster reaction times, likely due to more efficient thiolate generation. Milder organic bases might require longer reaction times. The optimization process would aim to find a balance between reaction rate, yield, and the suppression of potential side reactions, such as the dimerization of 2-mercaptoethanol.
Alternative Synthesis of Dodecanol and Hydroxyethyl Precursors
Dodecanol Precursors: The primary precursor for the proposed route is 1-dodecene. Alternatively, dodecan-2-ol or its corresponding ketone, 2-dodecanone, could be starting points for other synthetic routes.
2-Dodecanone: Can be synthesized from 1-dodecene via Wacker oxidation. wikipedia.orgalfa-chemistry.com The Tsuji-Wacker oxidation, which uses a palladium(II) catalyst and a co-oxidant, is effective for the oxidation of terminal olefins to methyl ketones. urjc.eslibretexts.org
Dodecan-2-ol: Can be obtained by the reduction of 2-dodecanone.
1,2-Dodecanediol: Can be prepared from 1-dodecene through dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412). chemistrysteps.comucalgary.cajove.com This diol could then be selectively functionalized to facilitate thioether formation.
Hydroxyethyl Precursors: The key hydroxyethyl-containing precursor is 2-mercaptoethanol.
Industrial Synthesis: As previously mentioned, the primary industrial method for producing 2-mercaptoethanol is the reaction between ethylene oxide and hydrogen sulfide. wikipedia.orgnih.gov Different catalysts and reaction conditions are employed to optimize the yield and minimize the formation of byproducts like thiodiglycol. google.com
Alternative Laboratory Preparations: One patented method involves the interaction of sodium hydrosulfide (B80085) with ethylene oxide, followed by neutralization. google.com
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a pilot-plant scale introduces several challenges that must be addressed to ensure the process is safe, efficient, and economically viable. The primary considerations revolve around reaction control, reactant and catalyst selection, and product purification.
Reaction Conditions and Control:
The ring-opening of epoxides is often an exothermic reaction. At the laboratory scale, heat dissipation is generally manageable with standard glassware and cooling baths. However, on a pilot-plant scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal more challenging. Inadequate temperature control can lead to runaway reactions, decreased selectivity, and the formation of unwanted byproducts. Therefore, a robust cooling system and careful control of the addition rate of reactants are crucial for a safe and reproducible process. mdpi.com
The choice of solvent is another critical factor. While some thiolysis reactions of epoxides can be carried out in water or even under solvent-free conditions, the use of organic solvents is also common. arkat-usa.orgresearchgate.net For pilot-scale production, factors such as solvent cost, toxicity, flammability, and the ease of recovery and recycling become paramount. A solvent-free approach, if feasible, would be highly advantageous from both an economic and environmental perspective.
Catalyst Selection and Stoichiometry:
The reaction can be catalyzed by bases (which deprotonate the thiol to form a more nucleophilic thiolate) or acids (which activate the epoxide). ntu.edu.sgutwente.nl For large-scale synthesis, the choice of catalyst is critical. An ideal catalyst should be inexpensive, highly active at low concentrations, easily separated from the reaction mixture, and non-corrosive to the reactor. Heterogeneous catalysts can be particularly advantageous for pilot-scale operations as they can be more easily recovered and reused.
The stoichiometry of the reactants also needs careful consideration. In a laboratory setting, it is common to use an excess of one reactant to drive the reaction to completion. However, at a pilot scale, the use of a large excess of a reactant can be costly and can complicate the purification process. Optimizing the molar ratio of 1,2-epoxydodecane to 2-mercaptoethanol is therefore essential for maximizing yield and minimizing waste.
Product Purification:
The purification of this compound at a pilot-plant scale presents a significant challenge. The product is a relatively long-chain molecule with two hydroxyl groups and a thioether linkage, giving it a higher boiling point and increased polarity. This makes purification by distillation potentially difficult and energy-intensive.
Chromatographic purification, which is often used in the laboratory, is generally not economically feasible for large-scale production. Therefore, alternative purification methods such as liquid-liquid extraction, crystallization, or the use of magnetic beads for separation might need to be developed and optimized. nih.gov The presence of unreacted starting materials and any byproducts will need to be carefully managed to achieve the desired product purity.
Safety and Handling:
Both epoxides and thiols can be hazardous materials. 1,2-Epoxydodecane is a reactive molecule, and 2-mercaptoethanol has a strong, unpleasant odor and is toxic. At the pilot-plant scale, the handling of large quantities of these materials requires strict safety protocols, including the use of closed systems, appropriate personal protective equipment (PPE), and effective ventilation to control exposure.
The potential for exothermic reactions, as mentioned earlier, is a major safety concern that must be addressed through careful process design and control.
Below is a table summarizing the scalability considerations:
| Parameter | Laboratory-Scale Considerations | Pilot-Plant Scale Challenges and Strategies |
| Heat Management | Simple cooling baths are usually sufficient. | Decreased surface-area-to-volume ratio requires efficient reactor cooling systems and controlled reactant addition to prevent thermal runaway. |
| Solvent | A wide range of solvents can be used; cost and disposal are minor concerns. | Solvent cost, toxicity, flammability, and recyclability are major factors. Solvent-free or aqueous systems are preferred. arkat-usa.org |
| Catalyst | A variety of catalysts can be employed. | Catalyst cost, recovery, and reuse are critical. Heterogeneous catalysts are often preferred for ease of separation. |
| Stoichiometry | Excess reactants are often used to ensure complete conversion. | Optimization of molar ratios is necessary to reduce costs and simplify purification. |
| Purification | Distillation and chromatography are common. | Distillation may be difficult for high-boiling products. Chromatography is often not viable. Extraction or crystallization methods need to be developed. nih.gov |
| Safety | Standard laboratory safety procedures are followed. | Handling large quantities of hazardous materials requires robust containment, ventilation, and emergency procedures. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Hydroxyethyl Sulfanyl Dodecan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL would be expected to show distinct signals for each unique proton in the molecule. Key expected regions would include a triplet for the terminal methyl group of the dodecyl chain, a complex multiplet region for the methylene (B1212753) groups of the long alkyl chain, and specific signals for the protons on the carbons bearing the hydroxyl and sulfanyl (B85325) groups. The protons of the hydroxyethyl (B10761427) group would also produce characteristic signals, likely triplets, and the hydroxyl protons themselves would appear as broad singlets, the position of which would be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would anticipate a signal for the terminal methyl carbon, a series of signals for the methylene carbons of the dodecyl chain, and distinct signals for the carbons bonded to the oxygen and sulfur atoms. The two carbons of the hydroxyethyl group would also be distinguishable.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|
| Data Not Available | Data Not Available |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connections within the dodecyl chain and the hydroxyethyl moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the dodecyl chain, the sulfur atom, and the hydroxyethyl group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. For this compound, with a molecular formula of C14H30O2S, HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass of 262.19665. The high resolution of the instrument would allow for the differentiation of this formula from other possible combinations of atoms with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
IR Spectroscopy : An IR spectrum of the compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the two hydroxyl groups. C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy would complement the IR data. The S-C and C-C bond vibrations, which are often weak in the IR spectrum, would be expected to give rise to distinct signals in the Raman spectrum, aiding in the characterization of the carbon-sulfur backbone.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its molecular structure. wikipedia.org This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the flexible dodecyl chain and the hydroxyethyl group, as well as provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that govern the crystal packing.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
The determination of enantiomeric purity and the assignment of the absolute configuration of a chiral molecule are critical aspects of stereochemistry. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. For a specific enantiomer, the specific rotation, [α], is a constant under defined conditions.
Hypothetical Data for Optical Rotation of this compound:
Should this compound be synthesized and resolved into its enantiomers, one could expect to measure their specific rotations. The data would likely be presented as follows:
| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |
| (R)-1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL | + x° |
| (S)-1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL | - x° |
Note: The values denoted by 'x' are hypothetical and would need to be determined experimentally. The sign of rotation for the R and S enantiomers is also a hypothesis and would require experimental verification.
The enantiomeric excess (ee) of a non-racemic mixture could then be determined using the formula: ee (%) = ([α]observed / [α]max) * 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used as a fingerprint.
The absolute configuration of a molecule can often be determined by comparing its experimental CD spectrum to that of a similar compound with a known absolute configuration or by comparing it to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).
Hypothetical Circular Dichroism Data for this compound:
If the CD spectra of the enantiomers were to be measured, the data might be presented in a table like this:
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) |
| (R)-enantiomer | λ1 | + y |
| λ2 | - z | |
| (S)-enantiomer | λ1 | - y |
| λ2 | + z |
Note: λ1, λ2, y, and z represent hypothetical wavelength and molar ellipticity values that would need to be experimentally determined. The signs are also hypothetical and represent the expected mirror-image relationship between the CD spectra of enantiomers.
In the absence of published data for this compound, this discussion remains a general overview of the techniques that would be applied for its chiroptical characterization. The detailed research findings and specific data tables requested cannot be provided at this time.
Chemical Reactivity and Derivatization Studies of 1 2 Hydroxyethyl Sulfanyl Dodecan 2 Ol
Reactions Involving the Hydroxyl Groups
The primary and secondary hydroxyl groups in 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL are key sites for derivatization. Their reactivity is influenced by their respective steric environments, with the primary hydroxyl group generally being more accessible to incoming reagents than the secondary hydroxyl group.
Esterification and Etherification Reactions
Esterification: The hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The rate of esterification is generally higher for the less sterically hindered primary hydroxyl group. By controlling the stoichiometry of the acylating agent, it is possible to achieve selective esterification of the primary alcohol.
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides, which then act as nucleophiles in a reaction with an alkyl halide. Due to the higher acidity and lower steric hindrance of the primary alcohol, it is expected to be more reactive under these conditions, allowing for regioselective etherification.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Esterification | Carboxylic acid (e.g., Acetic acid), Acid catalyst (e.g., H₂SO₄), Heat | Mono- and di-esters | Selectivity for the primary hydroxyl group can be achieved under controlled conditions. |
| Etherification | Alkyl halide (e.g., Methyl iodide), Strong base (e.g., NaH) | Mono- and di-ethers | The primary hydroxyl group is expected to be more reactive. |
Oxidation and Reduction Pathways of the Alcohol Functionality
Oxidation: The oxidation of this compound can lead to a variety of products depending on the oxidizing agent used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The secondary alcohol can be oxidized to a ketone using a wide range of oxidants, including PCC, Jones reagent (CrO₃/H₂SO₄), and Swern oxidation (oxalyl chloride, DMSO, triethylamine). It is important to note that the sulfanyl (B85325) group is also susceptible to oxidation and care must be taken to choose reagents that are selective for the alcohol oxidation if desired.
Reduction: The hydroxyl groups of this compound are already in a reduced state. Further reduction would involve the complete removal of the hydroxyl groups to yield the corresponding alkane. This deoxygenation is a challenging transformation and typically requires harsh conditions, such as conversion of the alcohols to a tosylate or mesylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Oxidation of Primary Alcohol | PCC, CH₂Cl₂ | Aldehyde |
| Oxidation of Primary Alcohol | KMnO₄, NaOH, H₂O | Carboxylic Acid |
| Oxidation of Secondary Alcohol | Jones Reagent (CrO₃/H₂SO₄), Acetone | Ketone |
| Deoxygenation (Reduction) | 1. TsCl, Pyridine; 2. LiAlH₄, THF | 1-(2-Hydroxyethyl)sulfanyldodecane |
Reactions Involving the Sulfanyl Group
The sulfur atom in the thioether linkage of this compound is nucleophilic and can be readily oxidized or alkylated.
Oxidation to Sulfoxides and Sulfones
The thioether can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This two-step oxidation allows for the introduction of new functional groups and can significantly alter the physicochemical properties of the molecule. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). The oxidation to the sulfoxide is generally achieved using one equivalent of the oxidizing agent, while the use of excess oxidant or a stronger oxidizing agent will lead to the formation of the sulfone. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net It is possible to perform this oxidation chemoselectively in the presence of the hydroxyl groups.
| Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | Hydrogen Peroxide (1 eq.) | Acetic Acid, room temperature |
| Sulfone | Hydrogen Peroxide (>2 eq.) | Acetic Acid, heat |
| Sulfoxide | m-CPBA (1 eq.) | CH₂Cl₂, 0 °C to room temperature |
| Sulfone | m-CPBA (>2 eq.) | CH₂Cl₂, room temperature |
Nucleophilic Reactivity and Alkylation
The sulfur atom of the thioether is a soft nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a sulfonium (B1226848) salt. This reaction introduces a positive charge on the sulfur atom and can be used to further functionalize the molecule.
Synthesis and Characterization of Structurally Related Analogues
The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common and efficient method for the preparation of β-hydroxy sulfides is the ring-opening of epoxides with thiols. nih.govorganic-chemistry.orgorganic-chemistry.org For the synthesis of the parent compound, 1,2-epoxydodecane (B1583528) can be reacted with 2-mercaptoethanol (B42355) in the presence of a base or an acid catalyst. This reaction is generally regioselective, with the thiolate attacking the less sterically hindered carbon of the epoxide, which in this case would be the terminal carbon, yielding the desired product.
By varying the epoxide and the thiol, a wide range of structurally related analogues can be synthesized. For example, using different long-chain terminal epoxides would result in analogues with varying alkyl chain lengths. Similarly, using substituted 2-mercaptoethanols would introduce different functionalities on the hydroxyethyl (B10761427) side chain.
The characterization of these compounds typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.
Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as the broad O-H stretch of the hydroxyl groups and the C-S stretch of the thioether.
Mass spectrometry (MS) provides information about the molecular weight of the compound and can be used to elucidate its structure through fragmentation analysis.
| Analog Type | Synthetic Precursors | Characterization Highlights |
| Varying Alkyl Chain Length | 1,2-Epoxyalkane + 2-Mercaptoethanol | ¹H NMR: Integration of the alkyl chain protons will differ. MS: Molecular ion peak will vary accordingly. |
| Substituted Hydroxyethyl Group | 1,2-Epoxydodecane + Substituted 2-Mercaptoethanol | ¹H and ¹³C NMR: Signals corresponding to the substituent will be present. IR: Characteristic peaks for the new functional group may appear. |
Modifications of the Dodecyl Chain
The dodecyl chain, being a long-chain alkane, is generally the least reactive portion of the molecule. However, it can undergo modification, primarily through free-radical reactions. wikipedia.orglscollege.ac.in
Free-Radical Halogenation:
Under UV light or at high temperatures, the dodecyl chain can react with halogens (Cl₂, Br₂) in a free-radical substitution reaction. libretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org
Initiation: The halogen molecule undergoes homolytic cleavage to form two halogen radicals. libretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from the dodecyl chain, creating an alkyl radical. This alkyl radical then reacts with another halogen molecule to form an alkyl halide and a new halogen radical. libretexts.org
Termination: The reaction ceases when two radicals combine. libretexts.org
The regioselectivity of this reaction is influenced by the stability of the alkyl radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. srmist.edu.in Therefore, halogenation is expected to occur preferentially at the secondary carbon atoms along the dodecyl chain, leading to a mixture of constitutional isomers. The reactivity of halogens varies, with chlorine being less selective than bromine. srmist.edu.in
Table 1: Predicted Products of Dodecyl Chain Halogenation
| Reagent | Conditions | Major Products | Minor Products |
| Cl₂, UV light | Free-radical | Mixture of monochlorinated isomers | Dichlorinated and polychlorinated products |
| Br₂, UV light | Free-radical | Mixture of monobrominated isomers (higher selectivity for secondary positions) | Dibrominated products |
Variations of the Hydroxyethyl Moiety
The two hydroxyl groups in this compound offer numerous possibilities for derivatization. These groups can undergo oxidation, esterification, and etherification. chemistrysteps.combritannica.com The primary and secondary alcohols exhibit different reactivities, which can potentially allow for selective modifications. mdpi.comyoutube.com
Oxidation:
The primary and secondary alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the reagent used. jackwestin.comlibretexts.org
The secondary alcohol at the C-2 position of the dodecyl chain can be oxidized to a ketone. britannica.comlibretexts.org
The primary alcohol on the hydroxyethyl moiety can be oxidized to an aldehyde, which can be further oxidized to a carboxylic acid with strong oxidizing agents. youtube.comlibretexts.org
Selective oxidation may be achievable by choosing appropriate reagents and reaction conditions.
Esterification:
Both hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or acid anhydrides. byjus.comlibretexts.org The reaction with carboxylic acids, known as Fischer esterification, is typically catalyzed by a strong acid. organic-chemistry.org The use of more reactive acyl chlorides or anhydrides can proceed under milder conditions. libretexts.org Esterification of fatty acids with long-chain alcohols like the one present in the title compound is a common reaction. mdpi.comabo.fi
Etherification:
The Williamson ether synthesis provides a pathway to convert the hydroxyl groups into ethers. wikipedia.orgbyjus.comkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com Given that the molecule contains two hydroxyl groups, intramolecular etherification to form a cyclic ether is also a possibility under certain conditions. masterorganicchemistry.comwikipedia.org
Table 2: Potential Derivatizations of the Hydroxyl Groups
| Reaction | Reagent | Functional Group Formed |
| Oxidation | CrO₃, H₂SO₄ | Ketone and Carboxylic Acid |
| Pyridinium chlorochromate (PCC) | Ketone and Aldehyde | |
| Esterification | R-COOH, H⁺ | Ester |
| R-COCl, pyridine | Ester | |
| Etherification | 1. NaH, 2. R-Br | Ether |
Isomeric and Stereoisomeric Analogues
The carbon atom at the 2-position of the dodecyl chain in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL.
The synthesis of specific stereoisomers would require an asymmetric synthesis approach. beilstein-journals.org This could involve the use of a chiral starting material or a stereoselective reaction. A common strategy for preparing chiral alcohols is through the use of biocatalytic methods or asymmetric hydrogenation.
One potential synthetic route to enantiomerically pure forms of the target molecule could start from a chiral epoxide, such as (R)- or (S)-dodecene oxide. The ring-opening of the epoxide with a sulfur nucleophile, like 2-mercaptoethanol, would proceed via an SN2 mechanism, leading to the inversion of stereochemistry at the site of attack. This would allow for the controlled synthesis of a specific enantiomer of the final product. The preparation of epoxides can be achieved through the oxidation of alkenes with peroxy acids, and the stereochemistry of the epoxide is determined by the stereochemistry of the starting alkene. chemistrysteps.comkhanacademy.orgorganicchemistrytutor.comyoutube.com
Mechanistic Investigations of Key Organic Transformations
Mechanism of Thioether Oxidation:
The thioether linkage is susceptible to oxidation, typically yielding a sulfoxide and, upon further oxidation, a sulfone. masterorganicchemistry.comresearchgate.net This transformation is of significant interest in various chemical and biological systems. acs.orgacs.org The oxidation of thioethers can be achieved with various oxidizing agents, including hydrogen peroxide (H₂O₂), peroxy acids, and hypochlorite. acs.orgnih.gov
The mechanism of oxidation by hydrogen peroxide is generally slow under physiological conditions but can be catalyzed by acids. acs.orgnih.govresearchgate.net The reaction is believed to proceed through a nucleophilic attack of the sulfur atom on the oxidant. The selective oxidation of thioethers to sulfoxides is a common synthetic transformation. organic-chemistry.orgrsc.org
Mechanism of Williamson Ether Synthesis:
The Williamson ether synthesis is a classic and versatile method for forming ethers and proceeds via an SN2 mechanism. wikipedia.orglibretexts.org The reaction involves two main steps:
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile, the alkoxide ion. byjus.commasterorganicchemistry.com
Nucleophilic Substitution: The alkoxide ion then attacks a primary alkyl halide in a backside attack, displacing the halide leaving group and forming the ether linkage in a single, concerted step. wikipedia.orgbyjus.com
This mechanism implies that the reaction works best with unhindered primary alkyl halides to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com For the synthesis of derivatives of this compound, either the primary or the secondary alcohol could be deprotonated and reacted with an alkyl halide. However, the secondary alkoxide would be more sterically hindered, potentially leading to lower yields or competing elimination reactions depending on the substrate. wikipedia.org
Computational Chemistry and Molecular Modeling of 1 2 Hydroxyethyl Sulfanyl Dodecan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL, these calculations reveal the distribution of electron density and identify regions of high reactivity. The sulfur atom in the thioether linkage, with its lone pairs of electrons, and the oxygen atoms of the hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are electron-deficient and can act as hydrogen bond donors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. In this compound, the HOMO is likely localized around the sulfur atom, indicating its propensity to donate electrons. The LUMO, on the other hand, would be distributed across the carbon backbone and the functional groups, representing the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Hypothetical electronic properties calculated for this compound using DFT at the B3LYP/6-31G* level of theory are presented in Table 1.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Conformational Analysis and Energy Landscape Exploration
The flexibility of the dodecane (B42187) chain and the rotational freedom around the various single bonds in this compound give rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. This is typically achieved through systematic or stochastic searches of the potential energy surface.
For this compound, the extended, all-trans conformation of the dodecane chain is expected to be a low-energy state in a vacuum. However, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the sulfur atom, could lead to more compact, folded conformations. The relative energies of these conformers determine their population at a given temperature.
A hypothetical energy landscape exploration might reveal several local minima corresponding to different folded and extended structures. The energy barriers between these conformers would dictate the kinetics of their interconversion. Table 2 presents a hypothetical summary of the relative energies of key conformers.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Extended dodecane chain | 0.0 |
| 2 | Folded, with intramolecular H-bond | -1.2 |
| 3 | Gauche conformation in dodecane chain | 0.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with a solvent. nih.gov Given its amphiphilic nature, with a long hydrophobic tail and a polar headgroup, this compound is expected to exhibit interesting behavior in aqueous environments. worktribe.comworktribe.com MD simulations can model the process of micelle formation, where multiple molecules aggregate to sequester their hydrophobic tails from the water. nih.gov
In a typical MD simulation, the molecule would be placed in a box of explicit water molecules, and the system's evolution would be tracked over time by solving Newton's equations of motion. riverpublishers.com These simulations can reveal how the molecule's conformation changes in solution and how water molecules arrange themselves around the polar and nonpolar regions. The radial distribution function of water around the hydroxyl and thioether groups would show a high degree of structuring, indicative of strong hydrogen bonding and polar interactions.
Structure-Activity Relationship (SAR) Modeling for Hypothetical Activities
Structure-Activity Relationship (SAR) modeling is a technique used to correlate a molecule's structural features with its biological activity. wikipedia.orgnih.gov While the specific biological activities of this compound are not established, we can hypothesize potential activities based on its structural motifs. For instance, long-chain alcohols and related compounds can exhibit antimicrobial or surfactant properties.
A hypothetical SAR study would involve creating a library of related molecules by systematically modifying the structure of this compound. acs.org Modifications could include changing the length of the alkyl chain, altering the position of the hydroxyl groups, or replacing the sulfur atom with other heteroatoms. The biological activity of each analog would then be predicted using a QSAR (Quantitative Structure-Activity Relationship) model. wikipedia.orgnih.gov Such a model might reveal, for example, that the optimal chain length for a hypothetical antimicrobial activity is between 10 and 14 carbon atoms.
In Silico Prediction of Potential Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. nih.gov This can provide insights into the potential biological targets of a compound and the molecular basis of its activity. ijcce.ac.irresearchgate.net
Given its structure, this compound could potentially interact with enzymes that have hydrophobic binding pockets to accommodate the dodecane chain and polar residues to interact with the hydroxyl and thioether groups. nih.gov A hypothetical docking study could explore the binding of this molecule to a range of enzymes, such as lipases or cytochrome P450s. The results would be scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. nih.gov The docking poses would reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Table 3: Hypothetical Docking Scores of this compound with Various Enzymes
| Enzyme Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Lipase | 1LIP | -7.8 | SER144, LEU205, PHE215 |
| Cytochrome P450 | 1A2 | -6.5 | ILE115, PHE226, THR319 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigation of Biological Activities in Vitro Studies Only
Antimicrobial Efficacy (In Vitro)
No in vitro studies assessing the antimicrobial efficacy of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-ol were found. This includes a lack of data on its activity against various types of microorganisms.
Assessment Against Gram-Positive Bacterial Strains
There is no available research on the effects of this compound on Gram-positive bacteria.
Assessment Against Gram-Negative Bacterial Strains
There is no available research on the effects of this compound on Gram-negative bacteria.
Evaluation of Antifungal Activity
No studies have been published regarding the potential antifungal properties of this compound.
Mechanistic Hypotheses of Antimicrobial Action at the Cellular Level (In Vitro)
Without any data on its antimicrobial activity, there are no proposed or investigated mechanisms of action for this compound at the cellular level.
Antioxidant Potential and Free Radical Scavenging Assays (In Vitro)
A search for in vitro antioxidant and free radical scavenging assays involving this compound yielded no results.
Enzyme Modulatory Activities (In Vitro)
There is no information available in the scientific literature regarding the in vitro enzyme modulatory activities of this compound.
Cellular Bioactivity in Non-Human Cell Lines (e.g., cytotoxicity screening, modulation of specific cellular pathways)
An extensive search of scientific literature and research databases did not yield any specific studies on the in vitro biological activities of this compound in non-human cell lines. Consequently, there is no available data to report on the cytotoxicity screening or the modulation of specific cellular pathways for this particular compound in these model systems. Further research is required to determine the cellular bioactivity profile of this compound in non-human cell lines.
Environmental Fate and Degradation Pathways of 1 2 Hydroxyethyl Sulfanyl Dodecan 2 Ol
Biotic Degradation by Microbial Consortia (Aerobic and Anaerobic)
Given its chemical structure, which includes a long alkyl chain, 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is expected to be biodegradable by environmental microorganisms. The presence of hydroxyl groups may enhance its bioavailability. Surfactants with similar structural features, such as alpha-olefin sulfonates (AOS), are known to be readily biodegradable. nii.ac.jpnbinno.com
Under aerobic conditions, the primary pathway for the degradation of the long dodecyl chain is likely to be β-oxidation, a common metabolic pathway for fatty acids and other long-chain alkyl compounds. This process would sequentially shorten the carbon chain, ultimately leading to mineralization (conversion to CO2 and water). The thioether linkage and the hydroxyethyl (B10761427) group would likely be addressed by specific enzymatic pathways. The sulfur atom could be oxidized to sulfoxide (B87167) and sulfone, which may then be further metabolized or excreted.
Under anaerobic conditions, the degradation is expected to be slower. The long alkyl chain can still be a substrate for anaerobic bacteria, though the specific pathways are less well-defined than aerobic ones. The initial steps may involve different enzymatic reactions to activate the hydrocarbon chain before fragmentation.
Environmental Transport and Partitioning Behavior
The environmental transport and partitioning of this compound are dictated by its amphiphilic nature. The long C12 alkyl chain imparts significant hydrophobicity, suggesting a tendency to partition from water into organic phases. Conversely, the two hydroxyl groups increase its water solubility and polarity.
This compound is expected to have a moderate to high octanol-water partition coefficient (Kow), indicating a potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. The partitioning to sorbed surfactants can be a significant factor in its mobility in subsurface environments. acs.org Due to its surfactant-like properties, it may also influence the transport of other hydrophobic organic compounds.
Given its likely low vapor pressure, volatilization from water to the atmosphere is expected to be a minor transport pathway. Its mobility in soil will be limited by its sorption to soil organic carbon. Therefore, it is not expected to be highly mobile in the subsurface and is unlikely to leach significantly into groundwater. The environmental partitioning of organic acids and similar compounds is complex and influenced by factors such as pH and the presence of other ions. epa.gov
Table 3: Estimated Physicochemical Properties and Environmental Partitioning
| Property | Estimated Value/Behavior | Implication for Environmental Fate |
| Water Solubility | Low to Moderate | Influences bioavailability and transport in aquatic systems |
| Vapor Pressure | Low | Volatilization is not a significant transport pathway |
| Log Kow | High | Potential for bioaccumulation and sorption to organic matter |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Low mobility in soil; likely to be found in sediment |
Values are estimated based on the structure of the compound and data for analogous long-chain aliphatic substances. nih.govresearchgate.net
Metabolic Fate in Model Environmental Organisms (Non-human)
While no specific studies on the metabolic fate of this compound in environmental organisms were found, inferences can be drawn from studies on similar compounds, such as long-chain alkylphenols and other surfactants in fish. nih.govregulations.gov
Upon uptake by aquatic organisms, such as fish, this compound would likely undergo metabolic transformations aimed at detoxification and excretion. The primary metabolic pathways are expected to be oxidation of the long alkyl chain (ω- and β-oxidation) and potentially oxidation of the sulfur atom to the sulfoxide and sulfone. These oxidative processes increase the water solubility of the compound, facilitating its elimination. Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, may also occur to further enhance water solubility and excretion.
The bioaccumulation potential will be a balance between the rate of uptake and the rate of metabolic transformation and elimination. While the high Log Kow suggests a potential for bioaccumulation, rapid metabolism, as seen with other long-chain compounds in fish, could mitigate this. regulations.gov The highest concentrations of metabolites would likely be found in the liver and bile, as these are key organs in the detoxification and excretion processes.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions for 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. The compound is identified by the CAS Number 51026-30-3. chemsrc.com The primary contribution to the scientific domain at present is its existence as a defined chemical entity, which allows for its synthesis and investigation. The key structural features of this molecule are the dodecane (B42187) backbone, a hydroxyl group at the second position, and a 2-hydroxyethyl thioether at the first position. This structure belongs to the broader class of β-hydroxy thioethers, which are known for their versatile chemical reactivity and potential for various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H30O2S |
| CAS Number | 51026-30-3 |
Prospective Research Avenues for Advanced Synthetic Strategies
The most direct and efficient synthesis of this compound would likely involve the ring-opening of a suitable epoxide with a thiol. Specifically, the reaction of 1,2-epoxydodecane (B1583528) with 2-mercaptoethanol (B42355) represents a highly probable synthetic route. This type of thiol-epoxy reaction, often categorized as a "click" reaction, is known for its high efficiency and regioselectivity, typically proceeding under mild conditions with a base catalyst. ntu.edu.sgresearchgate.net
Future research could explore various catalytic systems to optimize this synthesis. This could include:
Lewis and Brønsted acids: Investigating the catalytic activity of various acids could enhance reaction rates and selectivity. beilstein-journals.org
Homogeneous and heterogeneous catalysts: The use of different types of catalysts could facilitate easier purification and catalyst recycling, making the synthesis more scalable and environmentally friendly.
Solvent-free conditions: Exploring the synthesis under solvent-free or green solvent conditions would align with the principles of sustainable chemistry. researchgate.net
Advanced synthetic strategies could also involve stereoselective synthesis to produce specific enantiomers of this compound, which would be crucial for investigating its biological activities.
Exploration of Additional Biological Activities (In Vitro, Non-human)
The chemical structure of this compound, containing a long alkyl chain and a sulfur atom, suggests potential for various biological activities. Analogous compounds containing alkylthio moieties have demonstrated a range of effects that could be investigated for this specific molecule.
Table 2: Potential Areas for Biological Activity Screening
| Potential Activity | Rationale Based on Structural Analogs |
|---|---|
| Antimicrobial Activity | Alkylthio derivatives have shown activity against various bacterial and fungal strains. researchgate.netnih.gov The long dodecyl chain could facilitate interaction with microbial cell membranes. |
| Antifungal Activity | Specifically, derivatives with alkylthio groups have been synthesized and tested for their efficacy against candidiasis and aspergillosis. nih.gov |
| Cytotoxic Activity | Some alkyl 2-(acylthio)benzoates have exhibited cytotoxic effects on certain cell lines, suggesting a potential for investigation in cancer research. nih.gov |
| Enzyme Inhibition | The presence of functional groups could allow for interaction with the active sites of various enzymes. For example, some related compounds have shown inhibitory activity against prolyl endopeptidase. nih.gov |
Initial in vitro screening would be necessary to determine if this compound exhibits any of these properties. Subsequent non-human studies could then be designed to understand the mechanisms of action and potential therapeutic applications.
Potential Applications in Specialized Chemical or Material Science Fields
The unique combination of a hydrophilic di-alcohol functionality and a lipophilic dodecyl chain, along with the presence of a sulfur atom, opens up possibilities for applications in material science.
Surfactants: The amphiphilic nature of the molecule suggests it could have potential as a specialty surfactant or emulsifier.
Metal-Organic Frameworks (MOFs): Thioether groups are known to be effective for functionalizing MOFs. acs.orgrsc.org They can improve stability, enhance fluorescence, and increase the uptake of heavy metals. Future research could explore the use of this compound as a ligand in the synthesis of novel MOFs for applications in sensing, catalysis, or environmental remediation. rsc.org
Polymer Science: The hydroxyl groups could be used for polymerization reactions, potentially leading to the creation of new polyesters or polyurethanes with unique properties imparted by the thioether linkage. Polythioethers are known for their use in creating materials that can scavenge reactive oxygen species.
Corrosion Inhibitors: Long-chain alkyl thio-compounds have been investigated as corrosion inhibitors for metals, and the presence of hydroxyl groups could enhance their solubility and effectiveness in various media.
Ligands in Catalysis: Thioether-containing ligands have been used in a variety of catalytic applications. researchgate.net The specific structure of this compound could be explored for its potential in asymmetric catalysis or other specialized chemical transformations.
Further research into the physical and chemical properties of this compound is a necessary first step to realizing these potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
